molecular formula C10H7F2NO2 B2920888 5,7-Difluoro-1-methylindole-3-carboxylic acid CAS No. 1781178-25-3

5,7-Difluoro-1-methylindole-3-carboxylic acid

Cat. No. B2920888
CAS RN: 1781178-25-3
M. Wt: 211.168
InChI Key: AQJLXVZFCHDZBT-UHFFFAOYSA-N
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Description

5,7-Difluoro-1-methylindole-3-carboxylic acid is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Synthesis Analysis

The synthesis of indole derivatives has been widely studied. For instance, 1-Methylindole-3-carboxylic acid, a similar compound, can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .


Molecular Structure Analysis

The molecular formula of 1-methylindole-3-carboxylic acid, a similar compound, is C10H9NO2 . The average mass is 175.184 Da and the monoisotopic mass is 175.063324 Da .


Chemical Reactions Analysis

Indole derivatives are involved in various chemical reactions. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methylindole-3-carboxylic acid, a similar compound, include a white to beige appearance and a consistent 1H-NMR spectrum .

Scientific Research Applications

Biotransformation and Environmental Degradation

  • 5,7-Difluoro-1-methylindole-3-carboxylic acid in Biotransformation : A study by Wang et al. (2012) investigated the biotransformation of polyfluorinated carboxylic acids, including compounds similar to this compound, in activated sludge. The research found significant differences in biodegradability between similar compounds, highlighting the importance of chemical structure in environmental processing of such compounds (Wang et al., 2012).

Synthesis and Chemical Properties

  • Synthesis of Fluoronaphthoic Acids : Research by Tagat et al. (2002) details the synthesis of mono- and difluoronaphthoic acids, which are structurally related to this compound. This study provides insight into the methods used to synthesize complex fluorinated compounds, which is relevant to understanding the synthesis of this compound (Tagat et al., 2002).

Electrophilic Reactions and Coordination Chemistry

  • Electrophilic Properties of Carborane Reagents : Reed (2010) explored the use of carborane reagents, which can be relevant in the context of electrophilic reactions involving compounds like this compound. These reagents provide a means to increase the reactivity of compounds through electrophilic activation (Reed, 2010).

Applications in Medicinal Chemistry

  • Novel Protective Groups for Carboxylic Acids : Nishimura et al. (2008) discussed the use of (1-nosyl-5-nitroindol-3-yl)methyl esters as a novel protective group for carboxylic acids. This research is relevant for the chemical modification and protection of carboxylic acid groups in compounds like this compound during synthesis (Nishimura et al., 2008).

Environmental Monitoring and Analysis

  • Perfluorocarboxylic Acids in the Environment : The research by Powley et al. (2005) on the determination of perfluorocarboxylic acids in environmental matrices can be relevant for monitoring the environmental impact and presence of compounds like this compound (Powley et al., 2005).

Safety and Hazards

1-Methylindole-3-carboxylic acid, a similar compound, may cause respiratory irritation and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indole derivatives have shown good therapeutic prospects . They are being studied for their potential in the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

5,7-difluoro-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-13-4-7(10(14)15)6-2-5(11)3-8(12)9(6)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJLXVZFCHDZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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